molecular formula C15H16O2 B3021649 Wang Resin CAS No. 201058-08-4

Wang Resin

Cat. No.: B3021649
CAS No.: 201058-08-4
M. Wt: 228.29 g/mol
InChI Key: NERFNHBZJXXFGY-UHFFFAOYSA-N
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Description

Wang Resin, chemically designated as 4-Hydroxymethylphenoxyacetic acid AM resin (CAS: 201058-08-4), is a polystyrene-divinylbenzene copolymer functionalized with a hydroxymethylphenoxy linker . It is a cornerstone in solid-phase peptide synthesis (SPPS), enabling the attachment of amino acids via ester bonds. The resin's linker allows cleavage under mild acidic conditions (e.g., trifluoroacetic acid, TFA), releasing peptides with free C-terminal carboxylic acids while preserving acid-sensitive side chains . Key advantages include:

  • Preloaded amino acid compatibility: Commercial availability of Fmoc-protected amino acids pre-attached to this compound minimizes racemization and ensures high coupling efficiency .
  • Chemical stability: Resists degradation during repetitive synthesis steps, though prolonged exposure to strong bases or nucleophiles may compromise integrity .
  • Versatility: Widely used in synthesizing peptides for pharmaceuticals, biomaterials, and research tools .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Wang resin involves the esterification of polystyrene beads with p-alkoxybenzyl alcohol. The process typically begins with the swelling of polystyrene beads in a suitable solvent such as dichloromethane (DCM). The beads are then reacted with p-alkoxybenzyl alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and a coupling reagent such as 4-dimethylaminopyridine (DMAP). The reaction is carried out at room temperature for several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using automated peptide synthesizers. The process involves the same basic steps as the laboratory preparation but is optimized for efficiency and scalability. The resin is often preloaded with various amino acids to facilitate peptide synthesis. The preloaded resins are available in different mesh sizes and cross-linking densities to suit specific synthesis requirements .

Chemical Reactions Analysis

Types of Reactions

Wang resin primarily undergoes esterification and cleavage reactions. The ester linkage between the polystyrene and the first amino acid is stable under the conditions used for peptide elongation but can be cleaved under mildly acidic conditions, such as treatment with trifluoroacetic acid (TFA). This allows for the release of the synthesized peptide with a C-terminal acid .

Common Reagents and Conditions

    Esterification: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM)

    Cleavage: Trifluoroacetic acid (TFA), dichloromethane (DCM)

Major Products

The major product formed from the reactions involving this compound is the peptide with a C-terminal acid. The resin itself remains intact and can be reused for subsequent synthesis cycles .

Scientific Research Applications

Applications in Peptide Synthesis

Wang resin is predominantly used in the synthesis of peptides through Fmoc (fluorenylmethoxycarbonyl) chemistry. Its applications include:

  • Solid-Phase Peptide Synthesis : The resin allows for efficient assembly of peptide chains by providing a solid support that simplifies purification processes post-synthesis. The ability to cleave the peptide from the resin using mild conditions (e.g., trifluoroacetic acid) enhances its usability in various research settings .
  • Synthesis of Complex Peptides : this compound's stability under diverse conditions makes it suitable for synthesizing complex peptides that may be challenging with other resins. This includes cyclic peptides and those containing non-standard amino acids .

Case Study 1: Synthesis of Cyclic Peptides

Research has demonstrated the successful use of this compound in synthesizing cyclic cholecystokinin peptides. The study highlighted that the stability of the ester bond in this compound allows for effective cyclization without side reactions, showcasing its advantages over other resins .

Case Study 2: Synthesis Efficiency

A comparative study on different resins found that peptides synthesized on this compound exhibited higher yields and purity compared to those synthesized on alternative supports. This was attributed to the efficient coupling reactions facilitated by the resin's structure .

Data Tables

The following table summarizes key properties and applications of this compound:

PropertyDescription
Chemical StructurePolystyrene-based with ester linkage
Cross-linkingDivinylbenzene
Typical Particle Size100-200 mesh; 200-400 mesh
Cleavage MethodMild acid (TFA)
ApplicationsPeptide synthesis, organic synthesis

Advantages of Using this compound

  • Versatility : Suitable for a wide range of peptide lengths and complexities.
  • Efficiency : High loading capacity allows for rapid synthesis with minimal side reactions.
  • Ease of Use : Preloaded variants available, reducing preparation time for researchers .

Mechanism of Action

The mechanism of action of Wang resin in peptide synthesis involves the formation of an ester linkage between the polystyrene support and the first amino acid. This ester bond is stable during the sequential addition of amino acids but can be cleaved under mildly acidic conditions to release the synthesized peptide. The stability of the ester bond is carefully balanced to ensure efficient peptide elongation and clean cleavage .

Comparison with Similar Compounds

Urea–Formaldehyde (UF) Resin

Property Wang Resin UF Resin
Primary Use Peptide synthesis Wood-based panel adhesives
Modification Linker chemistry for peptide cleavage Inorganic additives (e.g., CaCO₃) for mechanical strength
Stability High chemical stability in SPPS Poor moisture/heat resistance; releases formaldehyde
Performance Enables mild cleavage (TFA) CaCO₃-modified UF improves internal bonding strength (0.75 → 0.97 MPa)
Environmental Impact Low toxicity post-cleavage Formaldehyde emissions limit applications

Key Distinction : UF resins are structural adhesives with environmental drawbacks, whereas this compound is a precision tool for biochemical synthesis.

Phenolic Resin (PF)

Property This compound Phenolic Resin
Structure Polystyrene backbone with linker Cross-linked phenol-formaldehyde network
Thermal Stability Moderate (degrades under harsh acids) Exceptional heat resistance (>300°C)
Applications Peptides, biomolecules Composite films (e.g., AF-PDA/PI-PF for mechanical/friction resistance)
Functional Groups Hydroxymethylphenoxy linker Hydroxyl and methylol groups

Key Distinction: Phenolic resins excel in high-temperature structural applications, while this compound prioritizes controlled chemical reactivity for biomolecular synthesis.

Epoxy Resins

Property This compound Liquid Crystal Epoxy Resin
Curing Mechanism Acidic cleavage Thermal/UV-induced crosslinking
Functionality Transient ester bonds for peptide release Permanent thermosetting networks
Performance Yields free C-terminal acids High thermal stability (≥200°C)
Applications Biomedical research Electronics, aerospace composites

Key Distinction : Epoxy resins form durable thermosets for industrial use, contrasting with this compound’s transient, acid-labile design.

Superabsorbent Resins

Property This compound Starch-Bentonite Superabsorbent
Hydrophilicity Low (hydrophobic polystyrene matrix) High (water absorption up to 500× weight)
Function Peptide synthesis Water retention in agriculture/hygiene
Modification Linker for peptide anchoring Graft copolymerization with starch

Key Distinction : Superabsorbents prioritize water retention, while this compound’s hydrophobic nature supports organic-phase reactions.

Research Findings and Trends

  • This compound Optimization: Preloaded Fmoc-amino acid resins reduce synthesis errors and improve yield .
  • Safety: this compound requires ventilation during TFA cleavage, whereas UF and phenolic resins pose risks from formaldehyde and volatile organic compounds .

Biological Activity

Wang resin, a well-known solid-phase support in peptide synthesis, has garnered attention not only for its utility in synthetic chemistry but also for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its applications in drug discovery, synthesis methodologies, and case studies illustrating its efficacy.

Overview of this compound

This compound is primarily used for the solid-phase synthesis of peptides. It features a hydroxymethyl group that allows for the attachment of the first amino acid, making it suitable for various peptide synthesis strategies. The resin's ability to release peptides under mild conditions enhances its appeal in pharmaceutical applications.

1. Cytotoxicity and Anticancer Properties

Recent studies have highlighted the cytotoxic effects of compounds synthesized using this compound. For instance, research has shown that certain peptide conjugates formed on this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF7 breast cancer cells. A study reported that a radiolabeled immunoconjugate derived from trastuzumab demonstrated a cell-killing efficiency of approximately 70% at 1 nM concentration and 90% at 1.9 nM concentration .

2. Antimicrobial Activity

This compound has been utilized in synthesizing antimicrobial peptides that display activity against a range of microbial pathogens. The incorporation of diverse amino acids during synthesis allows for the creation of compounds with enhanced antimicrobial properties. For example, a series of N-acylated amino acids synthesized on this compound were tested and showed promising inhibition against various bacterial strains .

3. Enzyme Inhibition

Compounds synthesized on this compound have also been explored as enzyme inhibitors. A notable example includes the development of inhibitors targeting chorismate mutase, an enzyme crucial for bacterial survival. The use of sonochemical methods facilitated the efficient synthesis of these inhibitors, yielding promising results in preliminary docking studies and biological assays .

Data Table: Summary of Biological Activities

Activity Type Description Reference
CytotoxicitySignificant cell-killing efficiency against MCF7 cells
Antimicrobial ActivityInhibition of various bacterial strains
Enzyme InhibitionTargeting chorismate mutase with synthesized inhibitors

Case Study 1: Radiolabeled Trastuzumab Conjugates

In this study, trastuzumab was labeled with lutetium-177 using this compound as a support for peptide synthesis. The resulting immunoconjugate demonstrated high radiochemical purity (>96%) and significant stability in human serum, highlighting its potential as an anticancer therapeutic agent .

Case Study 2: Synthesis of Antimicrobial Peptides

A library of N-acylated natural amino acids was synthesized on this compound to evaluate their antimicrobial properties. The study revealed that specific modifications led to enhanced activity against resistant strains, showcasing the versatility of this compound in developing novel antimicrobial agents .

Research Findings and Implications

The biological activities associated with compounds synthesized on this compound indicate its potential beyond mere synthetic utility. The ability to produce cytotoxic agents and enzyme inhibitors opens avenues for drug discovery, particularly in oncology and infectious diseases.

Moreover, the systematic review of resin glycosides from plants within the Convolvulaceae family has shown that similar compounds exhibit a broad spectrum of biological activities, including antiviral and antidepressant effects . This suggests that further exploration into the structural diversity and mechanisms of action could yield valuable insights into new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize Wang Resin’s swelling behavior for efficient solid-phase peptide synthesis (SPPS)?

Swelling efficiency directly impacts reagent accessibility and reaction kinetics. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred due to compatibility with SPPS .
  • Swelling time : Typically 30–60 minutes, validated via gravimetric analysis .
  • Temperature : Elevated temperatures (e.g., 25–40°C) enhance swelling but may risk premature linker cleavage .
  • Resin mesh size : Smaller mesh sizes (100–200 mesh) improve surface area but may hinder filtration .

Table 1 : Swelling Efficiency vs. Solvent Polarity (Hypothetical Data)

SolventPolarity IndexSwelling Volume (mL/g)
DMF6.44.2 ± 0.3
DCM3.13.8 ± 0.2
THF4.02.5 ± 0.4

Methodological validation should include triplicate trials and ANOVA for statistical significance .

Q. How can researchers accurately determine the loading capacity of this compound, and what are common sources of measurement error?

Loading capacity is typically quantified via:

  • Fmoc titration : UV-Vis spectroscopy at 301 nm to measure Fmoc-deprotection .
  • NMR spectroscopy : Integration of linker-specific protons (e.g., trityl groups) in CDCl₃ .
  • Elemental analysis : Quantifying nitrogen content for resin-bound amines .

Common errors :

  • Incomplete swelling leading to underestimated values.
  • Residual moisture altering Fmoc absorbance .
  • Batch-to-batch variability in commercial resins .

Calibration curves and internal standards (e.g., 1,3,5-trimethoxybenzene for NMR) mitigate discrepancies .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under microwave-assisted synthesis conditions be resolved?

Contradictions often arise from:

  • Variable microwave power settings : High power (>50 W) may induce localized overheating, accelerating cleavage .
  • Deprotection reagent concentrations : Elevated TFA concentrations (≥95%) exacerbate resin degradation .

Experimental design recommendations :

  • Use controlled temperature probes to monitor in situ thermal profiles .
  • Compare kinetic data (e.g., cleavage rates) under microwave vs. conventional heating via HPLC-MS .
  • Apply Arrhenius plots to differentiate thermal vs. non-thermal microwave effects .

Table 2 : Cleavage Kinetics Under Microwave vs. Conventional Heating (Hypothetical Data)

ConditionCleavage Rate (min⁻¹)Activation Energy (kJ/mol)
Microwave (50 W)0.12 ± 0.0245.3
Conventional (70°C)0.08 ± 0.0152.1

Statistical analysis (e.g., t-tests) should confirm significance of observed differences .

Q. What advanced spectroscopic techniques enable real-time monitoring of this compound’s linker cleavage kinetics?

  • In situ FT-IR : Track carbonyl stretching (1700–1750 cm⁻¹) during TFA-mediated cleavage .
  • Raman spectroscopy : Detect spatial heterogeneity in resin beads during reaction progression .
  • Solid-state NMR : Resolve structural changes in the resin matrix under dry conditions .

Methodological considerations :

  • Optimize spectral acquisition rates to capture transient intermediates .
  • Use deuterated solvents to eliminate interference in NMR .
  • Correlate spectroscopic data with off-line HPLC validation to ensure accuracy .

Q. How can computational models predict this compound’s compatibility with non-standard amino acids or sterically hindered substrates?

  • Molecular dynamics (MD) simulations : Model resin-solvent interactions to predict swelling behavior .
  • Density functional theory (DFT) : Calculate activation energies for coupling/cleavage reactions involving bulky substrates .
  • Machine learning : Train models on historical SPPS data to optimize resin selection for novel monomers .

Validation steps :

  • Compare predicted vs. experimental coupling efficiencies for model peptides .
  • Use cross-validation (e.g., k-fold) to assess algorithmic robustness .

General Guidelines for Methodological Rigor

  • Reproducibility : Document resin batch numbers, solvent purity, and instrument calibration details .
  • Data transparency : Deposit raw spectral/titration datasets in public repositories (e.g., Zenodo) .
  • Ethical reporting : Disclose conflicts of interest (e.g., resin supplier partnerships) per journal guidelines .

Properties

IUPAC Name

[4-[(4-methylphenyl)methoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERFNHBZJXXFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942130
Record name {4-[(4-Methylphenyl)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201058-08-4
Record name {4-[(4-Methylphenyl)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxybenzyl alcohol polystyrene
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Retrosynthesis Analysis

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